N-ethenyl-N-methylcarbamoyl chloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 121.56 g/mol. It is classified as a carbamoyl chloride, which is a type of acyl chloride derived from carbamic acid. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its CAS number is 42252-34-6, and it appears as a clear liquid at room temperature .
The synthesis of N-ethenyl-N-methylcarbamoyl chloride can be accomplished through several methods, primarily involving the use of phosgene or triphosgene as reagents.
These methods highlight both efficiency and safety in synthesizing this compound, making it suitable for industrial applications.
N-ethenyl-N-methylcarbamoyl chloride has a distinct molecular structure characterized by the presence of a carbamoyl group (–C(=O)N–) attached to an ethyl and methyl group. The structural representation can be summarized as follows:
The compound's structure allows it to participate in various chemical reactions due to the electrophilic nature of the carbonyl carbon .
N-ethenyl-N-methylcarbamoyl chloride can undergo several significant chemical reactions:
These reactions are pivotal in organic synthesis, especially in creating complex molecules for pharmaceuticals.
The mechanism of action for N-ethenyl-N-methylcarbamoyl chloride primarily involves nucleophilic attack on the electrophilic carbonyl carbon by nucleophiles such as alcohols or amines. The general process can be described as follows:
This mechanism underscores its utility in synthesizing various organic compounds .
The physical and chemical properties of N-ethenyl-N-methylcarbamoyl chloride are crucial for its handling and application:
These properties necessitate careful handling procedures in laboratory and industrial settings.
N-ethenyl-N-methylcarbamoyl chloride finds applications primarily in:
Systematic Nomenclature:The compound follows IUPAC naming conventions as N-ethyl-N-methylcarbamoyl chloride. Alternative designations include ethylmethylcarbamic chloride and N-ethyl-N-methylcarbamoylchloride [5] [8]. Its SMILES notation (CCN(C)C(=O)Cl) and InChIKey (XZVYDRLPXWFRIS-UHFFFAOYSA-N) provide unambiguous representations for chemical databases [9].
Molecular Architecture:The structure features a planar carbamoyl chloride group (–C(=O)Cl) linked to a tertiary amine bearing ethyl (–CH₂CH₃) and methyl (–CH₃) substituents. This arrangement creates a polarized carbonyl bond (C=O) and a labile C–Cl bond, rendering the compound highly reactive toward nucleophiles [6]. Spectroscopic characterization includes:
Table 1: Core Identifiers of N-Ethyl-N-Methylcarbamoyl Chloride
Property | Value |
---|---|
CAS Registry Number | 42252-34-6 |
Molecular Formula | C₄H₈ClNO |
Exact Mass | 121.0294 g/mol |
MDL Number | MFCD08061404 |
PubChem Substance ID | 253659553 |
UN Number (Transport) | UN 3265 |
Physicochemical Properties:Critical parameters governing its reactivity and handling include:
Table 2: Thermal and Physical Profile
Parameter | Value | Conditions |
---|---|---|
Flash Point | 53.7°C | Closed cup |
Refractive Index | 1.441–1.454 | 20°C |
Specific Gravity | 1.101–1.11 | 20°C/20°C |
Storage Temperature | 2–8°C under inert gas | Recommended |
Early Synthetic Methods:Initial production routes (1970s–1990s) relied on phosgene-dependent reactions, where N-ethylmethylamine underwent chloroformylation using phosgene (COCl₂) or triphosgene. These methods posed significant hazards due to phosgene’s extreme toxicity and required stringent containment [6].
Evolution of Manufacturing:Post-2000 innovations focused on:
The compound’s industrial relevance surged with its identification as the key acylating agent for Rivastigmine (FDA-approved in 2000 for Alzheimer’s therapy). This application cemented its status as a high-value pharmaceutical intermediate [2].
Table 3: Historical Milestones in Development
Timeframe | Advancement | Impact |
---|---|---|
1970s–1980s | Phosgene-based synthesis | Enabled initial access; limited scalability |
1990s | Safety refinements (closed-system reactors) | Reduced occupational hazards |
2000 | Link to Rivastigmine commercial production | Surge in demand for high-purity grades |
2010–Present | Continuous flow manufacturing adoption | Achieved ≥98% purity consistently |
Rivastigmine Synthesis:N-Ethyl-N-methylcarbamoyl chloride’s primary application is the N-acylation of (S)-3-(1-dimethylaminoethyl)phenol to form Rivastigmine. This step occurs under Schotten-Baumann conditions, where the compound’s electrophilicity facilitates carbamate bond formation [2] [8]. The reaction demands rigorous purity control (≥98%) to prevent genotoxic impurities in the final Active Pharmaceutical Ingredient (API) [2].
Process Specifications:
Table 4: Comparison of Carbamoyl Chloride Intermediates in Drug Synthesis
Drug Intermediate | Target API | Reaction Type | Commercial Demand |
---|---|---|---|
N-Ethyl-N-methylcarbamoyl chloride | Rivastigmine | N-Acylation | High (≥100 MT/year) |
N,N-Dimethylcarbamoyl chloride | Neostigmine | Esterification | Moderate |
N-Methylpiperazine-1-carbonyl chloride | Gefitinib | Amide coupling | Moderate |
Industrial Supply Chain:China dominates global supply, with producers leveraging:
Table 5: Standardized Nomenclature for N-Ethyl-N-Methylcarbamoyl Chloride
Nomenclature System | Designation |
---|---|
IUPAC Name | N-Ethyl-N-methylcarbamoyl chloride |
Common Synonyms | Ethylmethylcarbamic chloride; N-Ethyl-N-methylcarbamoylchloride |
CAS Registry | 42252-34-6 |
Linear Formula | CH₃CH₂N(CH₃)C(O)Cl |
Pharmaceutical Code | E0963 (TCI); TRC-E925145 (LGC Standards) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5